BTK inhibitor 8
Description
Identification of Novel BTK Inhibitor Chemotype
A novel chemotype was identified as a starting point for the development of BTK inhibitor 27. This foundational chemical series provided the structural basis for subsequent optimization efforts aimed at enhancing potency and selectivity.
4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide Series
BTK inhibitor 27 belongs to the 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide chemotype. guidetopharmacology.org Compounds within this series were explored for their potential to inhibit BTK. BTK inhibitor 27, specifically, was developed as an irreversible covalent inhibitor. guidetopharmacology.org It achieves this by targeting a noncatalytic cysteine residue, Cys481, in BTK, forming a covalent bond. guidetopharmacology.org
Lead Optimization Strategies
The initial identification of the chemotype was followed by lead optimization strategies focused on improving the inhibitory profile of the compounds, leading to the development of BTK inhibitor 27. These strategies involved modifications to specific parts of the molecule to enhance binding and activity.
Modification of Acrylamide (B121943) Linker
While other covalent BTK inhibitors like ibrutinib (B1684441), zanubrutinib (B611923), evobrutinib (B607390), and remibrutinib (B610443) utilize an electrophilic acrylamide moiety to engage with Cys481, the design of new series of covalent irreversible BTK inhibitors, to which compound 27 belongs, involved careful consideration and adjustment of the electrophile and its linker. guidetopharmacology.org This suggests that modifications or selections related to the acrylamide or a similar electrophilic linker were integral to the optimization process for this novel series.
Optimization of Noncovalent Binding Potency (KI)
A key aspect of the optimization strategy for BTK inhibitor 27 involved improving its initial reversible binding affinity, represented by the inhibition constant KI. guidetopharmacology.org For irreversible inhibitors, potency is often measured by the second-order rate constant kinact/KI, which is independent of preincubation time and substrate concentration. guidetopharmacology.org The enhancement in the potency of BTK inhibitor 27, as measured by kinact/KI, was achieved through the optimization of this initial reversible binding affinity (KI), rather than solely by increasing the reactivity of the electrophile. guidetopharmacology.org
Engagement of Lipophilic Residues in the BTK Back Pocket
Optimization of the reversible binding affinity (KI) typically involves favorable interactions with specific residues within the binding pocket of the target protein. While the provided information does not explicitly detail the engagement of lipophilic residues in the BTK back pocket by BTK inhibitor 27, the optimization of KI strongly implies that structural modifications were made to enhance such interactions, contributing to tighter initial binding before the covalent bond is formed. The existence of a crystal structure of human Btk in complex with compound 27 has been reported, which would provide detailed insights into these interactions. mims.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHJQXCSOAXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Findings
Biochemical Potency Characterization
Biochemical characterization of compounds like BTK inhibitor 27 involves assessing their interaction with the BTK enzyme and evaluating their inhibitory effects. For the compound identified as BTK inhibitor 27 (CID 90125978), which has been discussed as a reversible inhibitor and potentially linked to BMS-986142, studies have investigated the influence of atropisomerism on its potency. Research has shown notable differences in potency between the atropisomers of this compound against BTK. For instance, significant fold differences in potency (e.g., 20-fold and 5-fold) between atropisomers have been reported, highlighting the impact of stereochemistry on its biochemical activity.
Below is a summary of some computed chemical and physical properties of BTK inhibitor 27 (CID 90125978) from PubChem:
| Property | Value |
| Molecular Formula | C₂₄H₂₃FN₈O₂ |
| Molecular Weight | 474.5 g/mol |
| Monoisotopic Mass | 474.19280017 Da |
Covalent BTK Inactivation Rate (kinact/KI)
The parameter kinact/KI is a measure of the efficiency of a covalent inhibitor in inactivating an enzyme. It reflects the rate of enzyme inactivation at a given inhibitor concentration. However, based on available information, the compound identified as BTK inhibitor 27 (CID 90125978) has been characterized as a reversible BTK inhibitor in some scientific literature, potentially linked to BMS-986142. For reversible inhibitors, parameters such as IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) are typically used to describe their potency, rather than the covalent inactivation rate. Therefore, data regarding the covalent BTK inactivation rate (kinact/KI) is not applicable or available for this specific compound as characterized.
Mechanism of Action of Btk Inhibitor 27
Mode of BTK Inhibition
BTK inhibitor 27 exerts its inhibitory effect on BTK through a specific binding mechanism. nih.govnih.gov
Irreversible Covalent Bond Formation
Compound 27 is classified as a covalent BTK inhibitor. It achieves sustained inhibition of BTK enzymatic activity by forming an irreversible covalent bond with the kinase. nih.govnih.gov This mode of binding distinguishes it from reversible inhibitors, leading to prolonged target occupancy. nih.govnih.gov
Targeting of Cysteine Residue (Cys481)
The irreversible binding of BTK inhibitor 27 occurs through the targeting of a specific cysteine residue within the BTK enzyme. This residue is Cysteine 481 (Cys481), located in the ATP-binding pocket of BTK. nih.govnih.gov Covalent BTK inhibitors, including BTK inhibitor 27, utilize an electrophilic warhead that reacts with the nucleophilic thiol group of Cys481, forming a stable covalent adduct. mdpi.comacs.orgfrontiersin.org This interaction near the active site allosterically or directly disrupts ATP binding and subsequent kinase activity. frontiersin.org The presence of Cys481 in BTK is a key feature that enables covalent inhibition, a strategy successfully employed by other BTK inhibitors. mdpi.comacs.orgfrontiersin.orgwikipedia.org
Cellular Level Inhibition
The inhibition of BTK by BTK inhibitor 27 at the molecular level translates into significant effects on cellular function, particularly in B cells. nih.gov
Inhibition of Anti-IgM-Induced B Cell Activation in Human Whole Blood
Studies have demonstrated the ability of BTK inhibitor 27 to inhibit B cell activation in a physiological setting. Compound 27 effectively inhibited anti-IgM-induced activation of B cells in human whole blood. nih.gov This inhibition was quantified by measuring the reduction in B cell activation markers following stimulation. aai.orgashpublications.org The half-maximal inhibitory concentration (IC50) for this effect was determined to be 0.084 μM. nih.gov
Inhibition of Anti-IgM-Induced B Cell Activation by BTK Inhibitor 27
| Assay | Cell Type | IC50 (μM) |
| Inhibition of Anti-IgM-Induced Activation | Human Whole Blood | 0.084 |
Data derived from research findings on Compound 27. nih.gov
Impact on Downstream BCR Signaling Pathways (General BTK inhibition principles)
BTK plays a critical role as a signaling molecule downstream of the B cell receptor (BCR). nih.govmdpi.com Upon BCR engagement, a cascade of events is initiated, involving kinases like SYK and LYN, which ultimately leads to BTK activation. nih.govmdpi.com Activated BTK then phosphorylates key downstream substrates, most notably Phospholipase C-γ2 (PLCγ2). nih.govmdpi.com Phosphorylation of PLCγ2 leads to its activation, triggering the release of intracellular calcium and the activation of Protein Kinase C (PKC), which in turn activates transcription factors such as NF-κB and ERK. nih.govmdpi.comonclive.com These downstream signaling events are essential for B cell survival, proliferation, differentiation, and migration. nih.govmdpi.comashpublications.org
Inhibition of BTK by compounds like BTK inhibitor 27 disrupts this critical signaling cascade. By blocking BTK activity, the phosphorylation and activation of PLCγ2 are inhibited, consequently impairing the downstream activation of calcium mobilization, PKC, NF-κB, and ERK pathways. nih.govmdpi.comonclive.com This disruption of downstream BCR signaling ultimately leads to the inhibition of B cell activation, proliferation, and survival, providing a basis for the therapeutic potential of BTK inhibitors. ashpublications.orgnih.govmdpi.comresearchgate.net
Preclinical Efficacy Studies of Btk Inhibitor 27
In Vivo Efficacy in Disease Models
BTK inhibitor 27 has shown dose-dependent efficacy in reducing joint inflammation in a rat model of collagen-induced arthritis (CIA). nih.gov The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. In these studies, the administration of BTK inhibitor 27 led to a notable decrease in the clinical signs of arthritis, including paw volume. nih.govnih.gov Histopathological examination of the joints in treated rats revealed a reduction in bone erosion, synovitis, and cartilage degradation. nih.gov
The therapeutic effects of BTK inhibitors in arthritis models are attributed to their ability to modulate both adaptive and innate immune responses. nih.gov By inhibiting BTK, these compounds can interfere with B cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for B cell activation and the inflammatory response triggered by immune complexes. nih.govmdpi.com Several other BTK inhibitors, such as rilzabrutinib (B1431308), HM71224, and remibrutinib (B610443), have also demonstrated efficacy in rodent models of arthritis, underscoring the potential of this class of drugs for treating inflammatory joint diseases. mdpi.comaai.orgbmj.com For instance, rilzabrutinib showed dose-dependent improvement in clinical scores and joint pathology in a rat CIA model. aai.org Similarly, HM71224 exhibited significant anti-arthritic effects in both mouse and rat CIA models. nih.govbmj.com
Interactive Table: Efficacy of BTK Inhibitors in Rat Collagen-Induced Arthritis Models
| Compound | Key Efficacy Findings | Reference |
|---|---|---|
| BTK inhibitor 27 | Dose-dependent reduction of joint inflammation. | nih.gov |
| Rilzabrutinib | Dose-dependent improvement of clinical scores and joint pathology. | aai.org |
| HM71224 | Nearly complete inhibition of p-BTK and significant anti-arthritic efficacy. | nih.govbmj.com |
| Remibrutinib | Significantly inhibited bone and cartilage erosion, as well as inflammatory cell infiltration. | mdpi.com |
| Ibrutinib (B1684441) | Exhibited therapeutic effects in a dose-dependent manner. | mdpi.com |
While specific data on BTK inhibitor 27 in CNS preclinical models is not detailed in the provided search results, the role of related BTK inhibitors in modulating B cell activity in the CNS has been investigated, particularly in the context of multiple sclerosis (MS). acs.orgmdpi.com BTK is expressed in B cells and myeloid cells, including microglia within the CNS, making it a target for neuroinflammatory conditions. acs.orgmdpi.com
Preclinical studies with other brain-penetrant BTK inhibitors, such as BIIB129, have demonstrated efficacy in models of B cell proliferation in the CNS. acs.org These inhibitors are designed to cross the blood-brain barrier and target B cells and microglia that contribute to the pathogenesis of diseases like MS. acs.org The mechanism involves the inhibition of BCR signaling, which is essential for B cell activation, proliferation, and survival. frontiersin.org Furthermore, BTK inhibitors can impact the function of myeloid cells, which also play a role in the inflammatory cascade within the CNS. acs.org For example, the BTK inhibitor evobrutinib (B607390) has been shown to inhibit B cell activation and was effective in mouse models for both rheumatoid arthritis and systemic lupus erythematosus. nih.govaai.org
Potent In Vivo BTK Occupancy
A key feature of BTK inhibitor 27 is its ability to achieve potent and sustained in vivo BTK occupancy even after the compound has been cleared from systemic circulation. nih.gov This is a characteristic of its covalent mechanism of action, where it forms an irreversible bond with a noncatalytic cysteine residue (Cys481) on the BTK protein. nih.gov
In a rat BTK occupancy model, oral administration of compound 27 resulted in a rapid decrease in plasma exposure between 1 and 4 hours. nih.gov However, BTK occupancy remained high, with approximately 70% target engagement at 24 hours and 50% at 48 hours, a point at which the compound was no longer detectable in the plasma. nih.gov This decoupling of pharmacokinetics (drug exposure) and pharmacodynamics (target engagement) is a significant advantage, as it allows for prolonged inhibition of the target with potentially less frequent dosing and a lower risk of off-target effects. nih.govresearchgate.net Other covalent BTK inhibitors, such as rilzabrutinib and PRN473, also exhibit this property of long residence time and durable target occupancy despite rapid systemic clearance. aai.orgresearchgate.net
Interactive Table: In Vivo BTK Occupancy of BTK Inhibitor 27
| Time Point | Plasma Concentration | BTK Occupancy | Reference |
|---|---|---|---|
| 1-4 hours | Rapidly decreasing | High | nih.gov |
| 24 hours | Not detectable | ~70% | nih.gov |
| 48 hours | Not detectable | ~50% | nih.gov |
Comparison with Other BTK Inhibitors in Preclinical Models
BTK inhibitor 27 belongs to a class of covalent inhibitors and its preclinical profile can be compared to other BTK inhibitors in development or on the market. In terms of potency, the biochemical inactivation potency of compound 27 (kinact/KI = 12,000 M–1 s–1) is comparable to that of the clinical BTK inhibitors acalabrutinib (B560132) (kinact/KI = 30,000 M–1 s–1) and tirabrutinib (B611380) (kinact/KI = 24,000 M–1 s–1). nih.gov
In terms of selectivity, BTK inhibitor 27 demonstrated high selectivity for BTK across the human kinome, with inhibition of greater than 50% at a 1 μM concentration for only 10 out of 330 kinases tested (3.3%). nih.gov Among the off-target kinases, only a few, such as BMX, ErbB4, TEC, and TXK, share the cysteine residue targeted by covalent inhibitors. nih.gov This high selectivity is a desirable trait to minimize off-target side effects. For comparison, other BTK inhibitors like ibrutinib have been shown to inhibit a larger number of kinases, while second-generation inhibitors like acalabrutinib and zanubrutinib (B611923) were developed to have improved selectivity profiles. aacrjournals.orgresearchgate.netnih.gov Non-covalent inhibitors like pirtobrutinib (B8146385) also exhibit high selectivity. ashpublications.org
In preclinical models, the efficacy of BTK inhibitors is often linked to their ability to achieve and sustain high levels of BTK occupancy. nih.govaacrjournals.orgresearchgate.net The durable target occupancy of BTK inhibitor 27, similar to that observed with other covalent inhibitors, is a strong predictor of its potential therapeutic efficacy in autoimmune diseases. nih.govresearchgate.net
Selectivity and Kinome Profiling of Btk Inhibitor 27
Kinome-Wide Selectivity Analysis
To ascertain its specificity, BTK inhibitor 27 was subjected to extensive screening against a broad panel of human kinases. This analysis provides a global view of its interaction with the human kinome.
Human Kinome Profiling at Micromolar Concentrations
At a concentration of 1 µM, BTK inhibitor 27 demonstrated remarkable selectivity, inhibiting over 50% of the activity of only 10 out of 330 kinases tested, which represents just 3.3% of the panel. nih.gov This high degree of selectivity is a key characteristic of the compound. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for these few off-target kinases were determined to quantify the extent of inhibition. nih.gov
Identification of Off-Target Kinases with Cysteine Residues at Analogous Positions
Within the human kinome, a small subset of kinases possesses a cysteine residue at a position analogous to Cys481 in BTK, making them potential targets for covalent inhibition by compounds like BTK inhibitor 27. nih.govbiorxiv.org Of the off-target kinases identified for BTK inhibitor 27, only four—BMX, ErbB4, TEC, and TXK—are known to have this conserved cysteine. nih.gov This suggests the potential for time-dependent inhibition of these specific kinases. nih.gov Further evaluation of the kinetic parameters would be necessary for a more precise assessment of this selectivity. nih.gov It is noteworthy that despite the potential for off-target inhibition of LCK, another kinase, BTK inhibitor 27 did not show any modulation of T-cell activation in a relevant assay. nih.gov
Comparative Selectivity Against Other BTK Inhibitors
The selectivity profile of BTK inhibitor 27 becomes even more distinct when compared to other covalent BTK inhibitors, including those in clinical development or approved for use.
Comparative Analysis with Evobrutinib (B607390) and Tolebrutinib
Evobrutinib is a highly selective covalent BTK inhibitor, showing inhibition of only two Cys481-containing kinases besides BTK. acs.org In preclinical models, evobrutinib has demonstrated superior efficacy in reducing neuroinflammation compared to anti-CD20 treatments. neurologylive.com
Tolebrutinib, another covalent BTK inhibitor, has been shown to be potent but less selective in biochemical kinase assays, inhibiting BTK and six other related kinases at low nanomolar concentrations. nih.gov However, it demonstrates favorable penetration into the central nervous system. nih.goviomcworld.org In contrast to tolebrutinib, which binds to a greater number of other kinases, BTK inhibitor 27 exhibits a more focused interaction profile. nih.govnih.gov
Distinct Selectivity Profile Compared to Other Covalent BTK Inhibitors
The development of second-generation covalent BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib (B611923), aimed to improve upon the selectivity of the first-in-class inhibitor, ibrutinib (B1684441). hematologyandoncology.netnih.gov Ibrutinib is known to inhibit several other kinases, which can lead to off-target effects. hematologyandoncology.netmdpi.comnih.gov While second-generation inhibitors generally have improved selectivity, they can still interact with other kinases containing a homologous cysteine. biorxiv.orgnih.gov For instance, acalabrutinib can inhibit BMX, ERBB4, and TEC at concentrations below 100 nM. nih.gov
BTK inhibitor 27's high kinome selectivity, with a limited number of off-target kinases even at micromolar concentrations, distinguishes it from many other covalent BTK inhibitors. nih.gov This refined selectivity profile suggests a potentially lower risk of off-target-related adverse effects.
Structure Activity Relationships Sar and Rational Design Principles for Btk Inhibitor 27
Design Considerations for Covalent BTK Inhibitors
The fundamental strategy for designing covalent BTK inhibitors is to target a unique, non-catalytic cysteine residue (Cys481) located in the ATP-binding site of the enzyme. nih.govnih.gov This approach offers a route to high potency and prolonged duration of action, as the inhibitor forms a permanent bond with the kinase. researchgate.net
The design process typically begins with a scaffold that can reversibly bind to the kinase's active site. nih.gov An electrophilic "warhead," most commonly an acrylamide (B121943) group, is then attached to this scaffold via a linker. researchgate.netnih.gov This warhead is positioned to react with the nucleophilic thiol group of Cys481, forming a stable covalent bond. nih.gov
The inhibition process is a two-step mechanism: acs.org
Reversible Binding: The inhibitor first binds non-covalently to the BTK active site. The strength of this initial interaction is defined by the inhibition constant (Kᵢ). acs.org
Covalent Bonding: Following the initial binding, the electrophilic warhead reacts with Cys481 to form an irreversible covalent bond, leading to the inactivation of the enzyme. The rate of this reaction is denoted as k_inact. acs.org
Structural Features Influencing BTK Binding Affinity and Specificity
The development of BTK inhibitor 27 began with the identification of a 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide scaffold (represented by compound 9 in its discovery study), which showed weak, micromolar affinity for BTK. nih.gov The rational design strategy focused on converting this reversible binder into a potent covalent inhibitor by introducing an acrylamide warhead. nih.gov
The structure-activity relationship (SAR) exploration revealed that the nature and attachment point of the linker and warhead were critical for potency. The optimization process led to the identification of compound 27, which features an aminopyrrolidine linker to the acrylamide warhead. This particular feature imparted significantly improved potency compared to other derivatives, such as an amino-piperidine version (compound 17). nih.gov
| Compound | Key Structural Feature | BTK Inactivation (k_inact/Kᵢ, M⁻¹s⁻¹) | Human Whole Blood IC₅₀ (μM) |
|---|---|---|---|
| BTK Inhibitor 27 | Aminopyrrolidine linker | 12,000 | 0.084 |
| Compound 17 | Amino-piperidine linker | - | Less potent than Cmpd 27 |
Strategies for Enhancing Target Selectivity in BTK Inhibitor Design
A major challenge in kinase drug discovery is achieving selectivity, as the ATP-binding sites of kinases are highly conserved. frontiersin.org The covalent targeting of Cys481 provides an initial layer of selectivity, as only a small number of human kinases—approximately 10, including BTK—possess a cysteine residue in this analogous position. nih.govbiorxiv.org These include other members of the TEC kinase family (TEC, BMX, ITK, TXK) and kinases from other families like EGFR and JAK3. nih.govbiorxiv.orgmdpi.com
The primary strategy for enhancing the selectivity of BTK inhibitor 27 was to meticulously refine the non-covalent binding elements of the molecule. nih.gov By optimizing interactions with unique residues within the BTK active site and adjusting the linker to the warhead, selectivity was achieved without increasing the electrophile's intrinsic reactivity. nih.gov This ensures the inhibitor "prefers" to bind to BTK over other cysteine-containing kinases before the covalent bond is formed.
This strategy proved highly effective. In a broad kinase panel screening of 330 kinases, compound 27 demonstrated excellent selectivity. At a concentration of 1 µM, it inhibited only 10 kinases by more than 50%. nih.gov Notably, its inhibition of other TEC family kinases was significantly weaker than its inhibition of BTK, with selectivity ratios ranging from 15-fold to over 333-fold. mdpi.com It also displayed low inhibition against other kinases that share a structurally identical cysteine, such as EGFR, HER2, and JAK3. mdpi.com
| Off-Target Kinase | IC₅₀ (μM) | Comment |
|---|---|---|
| BMX | 0.027 | Cysteine-containing TEC family kinase |
| TEC | 0.028 | Cysteine-containing TEC family kinase |
| TXK | 0.046 | Cysteine-containing TEC family kinase |
| MAP4K5 | 0.053 | - |
| GAK | 0.12 | - |
| MAP4K3 | 0.13 | - |
| ErbB4 | 0.17 | Cysteine-containing kinase |
| FGR | 0.26 | - |
| YES1 | 0.31 | - |
| SRC | 0.43 | - |
This high degree of selectivity is a key attribute for next-generation inhibitors, aiming to minimize the off-target effects seen with less selective, first-generation compounds and thereby potentially improving the therapeutic window. nih.govresearchgate.net
Mechanisms of Resistance to Btk Inhibition General Context for Btk Inhibitor Research
Molecular Mechanisms of Resistance
The most well-characterized mechanisms of resistance to covalent BTK inhibitors involve genetic alterations that either directly interfere with inhibitor binding or activate downstream signaling pathways, rendering the inhibition of BTK ineffective.
A predominant mechanism of acquired resistance to first-generation covalent BTK inhibitors, such as ibrutinib (B1684441), is the emergence of point mutations at the cysteine 481 (C481) residue within the ATP-binding pocket of BTK. ashpublications.orghematologyandoncology.net These inhibitors are designed to form an irreversible covalent bond with this specific cysteine residue, leading to sustained inactivation of the kinase. hematologyandoncology.netwikipedia.org
The most frequently observed mutation is a substitution of cysteine with serine at this position (C481S). mdpi.comcancernetwork.com This single amino acid change prevents the formation of the covalent bond between the inhibitor and BTK, thereby reducing the inhibitor's potency and allowing the kinase to regain its activity. hematologyandoncology.netmdpi.com While the C481S mutation is the most common, other less frequent mutations at this site have also been reported. tandfonline.com
Recent studies have also identified other "non-C481" BTK mutations that can confer resistance, including those affecting the gatekeeper residue T474 and kinase-dead mutations. ashpublications.orgbloodcancerstoday.com These alternative mutations can impair drug binding or maintain downstream signaling through a scaffolding function, even in the absence of kinase activity. ashpublications.org The pattern of these mutations can sometimes differ depending on the specific covalent BTK inhibitor used. For instance, while the C481S mutation is common with ibrutinib and acalabrutinib (B560132), mutations like L528W have been observed more frequently with zanubrutinib (B611923). cancernetwork.com
Table 1: Key BTK Mutations Associated with Inhibitor Resistance
| Mutation | Consequence | Associated Inhibitors |
|---|---|---|
| C481S | Prevents covalent bond formation, leading to reversible inhibition. hematologyandoncology.netmdpi.com | Ibrutinib, Acalabrutinib cancernetwork.com |
| T474I | Gatekeeper mutation that can impair drug binding. tandfonline.combloodcancerstoday.com | Acalabrutinib, Pirtobrutinib (B8146385) tandfonline.combloodcancerstoday.com |
| L528W | Kinase-dead mutation that can still promote downstream signaling. ashpublications.orgcancernetwork.com | Zanubrutinib cancernetwork.com |
Resistance to BTK inhibition can also arise from mutations in genes that encode proteins acting downstream of BTK in the B-cell receptor (BCR) signaling pathway. The most notable of these is phospholipase C gamma 2 (PLCG2). mdpi.comtandfonline.comnih.gov
PLCG2 is a crucial signaling molecule that is activated by BTK. mdpi.com Gain-of-function mutations in PLCG2 can lead to its constitutive activation, independent of BTK phosphorylation. tandfonline.comfrontiersin.org This allows for the continued propagation of BCR signaling, thereby bypassing the therapeutic blockade of BTK. tandfonline.com Several activating mutations in PLCG2 have been identified in patients who have developed resistance to BTK inhibitors, often co-occurring with BTK mutations. tandfonline.com These mutations, such as R665W and L845F, result in a protein that can be activated by other kinases like LYN and SYK, thus maintaining downstream signaling. tandfonline.com The detection of BTK and/or PLCG2 mutations can often precede clinical disease progression. mdpi.com
Compensatory Signaling Pathway Activation
In some instances, cancer cells can develop resistance to BTK inhibitors by upregulating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing their dependence on the BCR pathway.
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of B-cell development, survival, and proliferation. mdpi.com While BTK is a key activator of the classical (or canonical) NF-κB pathway, some B-cell malignancies can develop resistance by activating the alternative (or non-canonical) NF-κB pathway. mdpi.comresearchgate.net This pathway is independent of BTK signaling. mdpi.com Mutations in genes such as TRAF2, TRAF3, and BIRC3 have been identified in resistant mantle cell lymphoma (MCL) cell lines, indicating a shift towards the alternative NF-κB pathway. mdpi.comashpublications.org
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical survival pathway in B cells. mdpi.com Activation of this pathway can provide pro-survival signals that are independent of BTK. nih.gov In some cases of resistance to BTK inhibitors, increased activation of the PI3K/AKT/mTOR pathway has been observed. nih.govbohrium.com This can occur through various mechanisms, including the loss of negative regulators like PTEN or activating mutations in components of the pathway. nih.gov The synergy between the inhibition of BTK and the PI3K/AKT/mTOR pathway has been demonstrated in several B-cell malignancies, suggesting that dual targeting may be an effective strategy to overcome resistance. frontiersin.org
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, also known as the MEK/ERK pathway, is another signaling cascade that can contribute to resistance to BTK inhibitors. mdpi.com Upregulation of the MEK/ERK pathway has been observed in the context of ibrutinib resistance. ashpublications.org This pathway can be activated by various upstream signals and can promote cell proliferation and survival. frontiersin.org Studies have shown that combining BTK inhibitors with MEK inhibitors can be a synergistic strategy in certain B-cell lymphomas. frontiersin.org
Table 2: Compensatory Signaling Pathways in BTK Inhibitor Resistance
| Pathway | Key Components | Role in Resistance |
|---|---|---|
| Alternative NF-κB | TRAF2, TRAF3, BIRC3 mdpi.comashpublications.org | Provides BTK-independent pro-survival signals. mdpi.com |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR mdpi.comnih.gov | Promotes cell survival and proliferation, bypassing BTK inhibition. nih.gov |
| MEK/ERK | MEK, ERK mdpi.com | Upregulation can drive cell growth despite BTK blockade. ashpublications.org |
Activation of Other Kinases (e.g., HCK, ILK)
A significant mechanism of resistance involves the activation of other kinases that can compensate for the inhibited BTK signaling. Even when BTK is inhibited or becomes kinase-impaired due to mutations, it can sometimes act as a scaffold, promoting the activity of other signaling proteins. faseb.orgbloodcancerstoday.comcllsociety.orgaacrjournals.org
Recent studies have highlighted the role of Hematopoietic Cell Kinase (HCK), a member of the Src family of kinases, in this process. elifesciences.orgelifesciences.orgmdpi.com Certain BTK resistance mutations, such as L528W and C481F/Y, can lead to a "kinase-dead" BTK protein. bloodcancerstoday.comelifesciences.orgelifesciences.org This non-functional BTK can still physically interact with and activate HCK. elifesciences.orgelifesciences.org This activation of HCK can then propagate downstream signaling from the B-cell receptor, effectively circumventing the blockade imposed by the BTK inhibitor. elifesciences.orgelifesciences.orgmdpi.com The activation of HCK by the BTK C481F/Y mutant, for instance, requires phosphorylation of BTK's activation loop at tyrosine 551, which then binds to the HCK SH2 domain, relieving its autoinhibited state. elifesciences.org Interestingly, even wild-type BTK that is bound and inactivated by an inhibitor may also promote HCK activation. elifesciences.org
Research has also pointed to an enhanced physical interaction between kinase-dead BTK and Integrin-Linked Kinase (ILK), suggesting another potential bypass pathway that contributes to resistance. faseb.org
Strategies to Overcome Resistance in BTK Inhibitor Design
The challenge of resistance has spurred the development of next-generation BTK inhibitors designed with novel mechanisms of action. These strategies aim to be effective against both wild-type BTK and its resistant mutants.
Novel Scaffolds and Binding Modes
Researchers are exploring entirely new chemical structures (scaffolds) and binding modes to develop inhibitors that can overcome a wider range of resistance mutations. This includes moving beyond traditional ATP-competitive inhibitors.
One innovative approach is the development of Proteolysis-Targeting Chimeras (PROTACs), also known as BTK degraders. cllsociety.orgmemoinoncology.comnih.gov These molecules, such as NX-2127 and NRX-0492, are designed to bind to both BTK and an E3 ubiquitin ligase. bloodcancerstoday.commemoinoncology.com This proximity triggers the cell's natural protein disposal system to tag the BTK protein for degradation, thereby eliminating it entirely rather than just inhibiting its function. bloodcancerstoday.commemoinoncology.com This strategy is effective against kinase-dead BTK mutants that may act as scaffolds. bloodcancerstoday.com
Other novel scaffolds include 1H-pyrrolo[2,3-b]pyridine and N,9-diphenyl-9H-purin-2-amine derivatives, which have shown potent BTK inhibition. acs.orgnih.gov Additionally, dual inhibitors targeting both BTK and other kinases involved in resistance, like HCK, represent another promising avenue. esmed.org
Below is a table of compounds representing novel scaffolds and binding modes:
| Compound/Class | Example(s) | Mechanism/Novelty |
|---|---|---|
| BTK Degraders (PROTACs) | NX-2127, NRX-0492 | Induce proteasomal degradation of the entire BTK protein, overcoming scaffold function of mutants. bloodcancerstoday.commemoinoncology.com |
| Dual HCK/BTK inhibitors | KIN-8194 | Simultaneously inhibit BTK and the resistance-mediating kinase HCK. esmed.org |
| Pyrrolo[2,3-b]pyridine derivatives | Compound 36 | A novel scaffold demonstrating potent inhibition against the BTK C481S mutant. acs.org |
| N,9-diphenyl-9H-purin-2-amine derivatives | Compounds 10d, 10i, 10j | Novel purine-based scaffold with potent BTK inhibitory activity. nih.gov |
Targeting Allosteric Sites of BTK
A third major strategy involves moving away from the highly conserved ATP-binding (orthosteric) site and instead targeting allosteric sites—unique pockets on the enzyme distant from the active site. frontiersin.orgmdpi.comnih.govacs.org Inhibitors that bind to these sites can regulate the enzyme's activity through a different mechanism, offering several potential advantages. mdpi.com
Because allosteric sites are generally less conserved among different kinases, allosteric inhibitors may offer greater selectivity and fewer off-target effects. mdpi.com This approach holds the potential to inhibit BTK mutants that are resistant to active site inhibitors and could be used in combination with them to create more effective therapies. frontiersin.orgnih.gov While the development of allosteric BTK inhibitors is still in early stages, virtual screening and experimental studies have successfully identified small molecules that can bind to non-active site pockets on BTK, proving the viability of this strategy. nih.govacs.org For instance, a compound identified as "C2" was shown to bind to BTK outside the active site and modulate its activity, demonstrating that BTK can be allosterically targeted by small molecules. nih.govacs.org
Advanced Research and Future Directions for Btk Inhibitors General Context for Btk Inhibitor Research
Investigational Therapeutic Modalities
The field of BTK inhibition is continuously evolving with the development of new approaches designed to enhance efficacy, overcome resistance mechanisms, and improve safety profiles. nih.govpatsnap.com
Proteolysis-Targeting Chimeras (PROTACs) for BTK Degradation
Proteolysis-Targeting Chimeras (PROTACs) represent a promising new modality for targeting proteins by inducing their degradation rather than just inhibiting their function. patsnap.comnih.govacs.orgmdpi.com These heterobifunctional molecules consist of a ligand for the target protein (in this case, BTK), a linker, and a ligand for an E3 ubiquitin ligase. nih.govmdpi.com By bringing the target protein and the E3 ligase into proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govmdpi.com
Research into BTK-targeting PROTACs has demonstrated their potential to achieve efficient degradation of BTK in various cell lines, including those derived from patients. acs.orgpnas.orgfrontiersin.org Studies have explored different PROTAC designs, including those utilizing various E3 ligases like Cereblon (CRBN). nih.govmdpi.comfrontiersin.org Some PROTACs have shown potent degradation of BTK with low nanomolar DC50 values and high maximal degradation percentages. acs.org This approach may offer advantages over traditional inhibitors, such as overcoming resistance mutations that affect inhibitor binding and achieving more sustained target knockdown. patsnap.commdpi.comonclive.com Preclinical studies have shown that BTK PROTACs can effectively degrade BTK and impact downstream signaling. nih.govacs.orgpnas.org The development of BTK-targeted PROTACs is an active area of research, with ongoing efforts focused on optimizing their design, potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comfrontiersin.org
Tunable Irreversible BTK Inhibitors
Traditional irreversible BTK inhibitors form a permanent covalent bond with a cysteine residue (Cys481) in the BTK enzyme. mdpi.comresearchgate.netfrontiersin.org While effective, this irreversible binding can lead to off-target effects and potential resistance mechanisms, such as mutations at the Cys481 site. mdpi.comresearchgate.netmdpi.com Tunable irreversible or reversible covalent BTK inhibitors are being developed to potentially offer a more controlled and potentially safer approach. nih.govmdpi.comresearchgate.netmdpi.com
These inhibitors aim to combine the advantages of covalent binding, such as high potency and prolonged target occupancy, with a degree of reversibility or tunable residence time. nih.govmdpi.comresearchgate.net This could potentially lead to reduced off-target toxicity and a more favorable safety profile, particularly for chronic administration required in autoimmune diseases. mdpi.comresearchgate.netmdpi.com Research in this area focuses on designing molecules that can form a reversible covalent bond or have a tunable rate of irreversible binding to BTK. nih.govmdpi.comresearchgate.net This innovative approach seeks to optimize the therapeutic index of BTK inhibitors by balancing efficacy with reduced potential for adverse effects and resistance development. researchgate.netmdpi.com
Preclinical Exploration of BTK Inhibitors in Other Disease Areas
Beyond their established use in hematological malignancies, BTK inhibitors are being investigated for their therapeutic potential in a range of autoimmune and inflammatory diseases where BTK-mediated signaling plays a crucial role. nih.govmdpi.commdpi.comfrontiersin.org
Multiple Sclerosis (MS)
Multiple Sclerosis (MS) is a chronic autoimmune disease affecting the central nervous system. nih.govnih.gov BTK is involved in the activation and function of B cells and microglia, which are implicated in the pathogenesis of MS. nih.govnih.govpracticalneurology.com Therefore, BTK inhibitors, particularly those that can cross the blood-brain barrier, are being explored as potential treatments for MS. nih.govnih.govpracticalneurology.com
Several BTK inhibitors are currently in various stages of clinical development for MS, including evobrutinib (B607390), tolebrutinib, and fenebrutinib (B560142). nih.govnih.govpracticalneurology.comlabiotech.eu Phase 2 studies have shown promising results in reducing inflammatory activity as measured by MRI lesions. nih.govnih.govpracticalneurology.comlabiotech.eu For example, fenebrutinib demonstrated near-complete suppression of disease activity and disability progression in a Phase 2 open-label extension study in relapsing MS patients. roche.com Tolebrutinib has also shown a delay in the time to onset of confirmed disability progression in non-relapsing secondary progressive MS in a Phase 3 study. labiotech.eu Ongoing Phase 3 trials are further evaluating the efficacy and safety of these inhibitors across different forms of MS. nih.govlabiotech.euroche.com
Systemic Lupus Erythematosus (SLE)
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by widespread inflammation affecting multiple organ systems. frontiersin.orgmdpi.com BTK plays a role in B cell activation and immune complex-driven activation of other immune cells involved in SLE pathogenesis. mdpi.comfrontiersin.orgmdpi.commedpagetoday.com
Preclinical studies in lupus mouse models have suggested that BTK inhibition can ameliorate disease activity and reduce organ damage. scielo.brfrontiersin.org Clinical trials investigating BTK inhibitors in SLE have yielded mixed results. In a Phase 2 study, the BTK inhibitor elsubrutinib (B607293), when used in combination with a JAK inhibitor, showed comparable efficacy to the JAK inhibitor alone, and elsubrutinib monotherapy did not show evidence of efficacy in an interim analysis. mdpi.commedpagetoday.com Another Phase 2 trial of evobrutinib in SLE failed to show a significant treatment effect compared to placebo. frontiersin.orgresearchgate.net Despite some setbacks, the role of BTK inhibition in SLE continues to be explored, with ongoing research aimed at better understanding which patient populations or disease subsets might benefit most from this therapeutic approach. frontiersin.orgmdpi.com
Pemphigus
Pemphigus is a group of rare autoimmune blistering diseases affecting the skin and mucous membranes, driven by autoantibodies targeting desmogleins. patrinum.chsanofi.comoup.comnih.gov BTK is involved in the B cell signaling pathways responsible for producing these autoantibodies. patrinum.choup.comnih.gov
BTK inhibitors are being investigated as a potential treatment for pemphigus. patrinum.choup.comnih.gov Rilzabrutinib (B1431308), a reversible covalent BTK inhibitor, has been evaluated in clinical trials for pemphigus vulgaris. sanofi.comoup.comnih.gov A Phase 2 study of rilzabrutinib showed rapid clinical activity and a favorable safety profile, with some patients achieving complete response and reduced corticosteroid use. oup.com However, a subsequent Phase 3 trial (PEGASUS) evaluating rilzabrutinib for moderate-to-severe pemphigus vulgaris or foliaceus did not meet its primary or key secondary endpoints. sanofi.com Despite this, the consistent safety profile observed in the Phase 3 study supports continued investigation of rilzabrutinib in other immune-mediated diseases. sanofi.com Other BTK inhibitors, such as tirabrutinib (B611380), have also shown promise in smaller studies for refractory pemphigus, leading to remission and reduced corticosteroid exposure. scielo.br The exploration of BTK inhibitors in pemphigus continues, seeking to address the unmet need for more effective and corticosteroid-sparing treatments. sanofi.comoup.com
Compound Names and PubChem CIDs
As this article focuses on general research areas and does not detail specific compounds with corresponding PubChem CIDs as per the provided outline structure, this section is not applicable.
Immune Thrombocytopenia (ITP)
Immune thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. nih.govresearchgate.net The pathogenesis of ITP involves the production of autoantibodies that target platelets, leading to their destruction, primarily by macrophages in the spleen and liver. nih.govjwatch.org BTK plays a critical role in the Fc receptor (FcR)-mediated immune pathways that contribute to autoantibody production and platelet phagocytosis. nih.govresearchgate.net
Research into BTK inhibitors for ITP is based on their ability to suppress B-cell activation and inhibit FcγR-driven phagocytosis of antibody-coated cells. nih.gov Clinical trials have explored the potential of BTK inhibitors like rilzabrutinib and orelabrutinib (B609763) in managing ITP. nih.govresearchgate.net Rilzabrutinib, an oral, selective, and reversible covalent BTK inhibitor, has shown promise in clinical trials for immune-mediated disease management. nih.gov A phase 1/2 clinical trial of rilzabrutinib in pretreated ITP patients demonstrated rapid and durable platelet responses. jwatch.orgbjh.be In this study, 40% of patients achieved a significant platelet response, with a median time to a healthy platelet count of 10.5 days. jwatch.orgbjh.be Phase III findings from the LUNA 3 trial evaluating rilzabrutinib in chronic ITP also indicated its potential to elevate and maintain a hemostatic platelet count in a significant percentage of patients compared to placebo. ashpublications.org
These findings suggest that BTK inhibitors hold potential as targeted therapies for refractory ITP, offering improved platelet stability and potentially enhancing patients' quality of life. nih.govresearchgate.net
Here is a summary of some clinical trial data for rilzabrutinib in ITP:
| BTK Inhibitor | Study Type | Patient Population | Key Finding | Citation |
| Rilzabrutinib | Phase 1/2 Clinical Trial | Pretreated ITP patients | 40% overall response rate; median time to platelet response of 10.5 days. | jwatch.orgbjh.be |
| Rilzabrutinib | Phase 3 LUNA 3 Trial | Chronic ITP patients | Elevated and maintained hemostatic platelet count in 23% of patients vs 0% placebo. | ashpublications.org |
Immune-Mediated Skin Diseases
BTK inhibitors are also being investigated as a therapeutic strategy for various immune-mediated dermatological conditions. nih.govhcplive.com BTK is involved in immunological pathways relevant to these diseases, and its inhibition could offer a targeted approach to address the underlying faulty immune responses. nih.govhcplive.comresearchgate.net Conditions such as chronic spontaneous urticaria (CSU), pemphigus, and systemic lupus erythematosus (SLE) are being explored for the potential application of BTK inhibitors. nih.govhcplive.comresearchgate.net
The targeted nature of BTK inhibition could potentially lead to fewer widespread side effects compared to traditional immunosuppressants. nih.gov Preclinical mechanisms of topical BTK inhibitors in immune-mediated skin disease models have been explored. mdpi.com Early-phase clinical trials in CSU have shown promising data, suggesting the potential for strong pathway inhibition and measurable clinical benefits. researchgate.net BTK inhibitors may help overcome some limitations of existing treatments, such as monoclonal antibodies, for these conditions. researchgate.net
Specific BTK inhibitors, including remibrutinib (B610443) and fenebrutinib, have entered clinical development for CSU, while rilzabrutinib and tirabrutinib are being studied as potential treatments for pemphigus. researchgate.net While one phase 3 study of rilzabrutinib in pemphigus vulgaris did not meet its primary endpoint of complete absence of lesions with minimal steroid use, it did demonstrate significant improvement in skin lesions. frontiersin.org
Combination Therapies in Preclinical Development
The potential to overcome resistance and enhance efficacy has led to the exploration of BTK inhibitors in combination therapies, particularly in preclinical settings. Combining BTK inhibitors with other targeted therapies or existing treatments is a key area of research. iwmf.comonclive.com
Preclinical studies have investigated combinations of BTK inhibitors with agents targeting other pathways involved in disease progression. For example, combinations of BTK inhibitors with BCL2 inhibitors have shown preclinical synergy and clinical efficacy, particularly in chronic lymphocytic leukemia (CLL). researchgate.netnih.gov Studies evaluating the combination of nemtabrutinib, a next-generation reversible BTK inhibitor, with venetoclax, a BCL2 inhibitor, have shown promising results in preclinical models of CLL, suggesting prolonged survival compared to other combinations. researchgate.netnih.gov
Combinations with immune checkpoint inhibitors are also being explored for their potential contribution to the therapy of hematological malignancies. iwmf.com The rationale behind combination therapies often involves targeting alternative signaling pathways or vulnerabilities in cancer cells that are not addressed by BTK inhibition alone. iwmf.com
Q & A
Q. What is the mechanism of action of BTK inhibitor 27, and how does its inhibitory activity compare to first-generation BTK inhibitors like Ibrutinib?
BTK inhibitor 27 (compound 27) selectively inhibits Bruton’s tyrosine kinase (BTK) with an IC50 of 0.11 nM for BTK and 2 nM in human whole blood (hWB) assays targeting B-cell activation . Unlike covalent inhibitors such as Ibrutinib, which irreversibly bind to BTK’s cysteine residue (C481), BTK inhibitor 27’s mechanism may involve reversible binding, though structural studies are pending. This higher selectivity reduces off-target effects (e.g., EGFR inhibition seen with Ibrutinib), making it advantageous for mechanistic studies in B-cell malignancies .
Q. What experimental assays are recommended to validate BTK inhibitor 27’s activity in vitro?
Key assays include:
- Kinase activity assays : Measure IC50 using recombinant BTK (e.g., TR-FRET-based kinase assays).
- Cellular assays : Quantify inhibition of B-cell activation in hWB via CD69 expression (IC50 = 2 nM) .
- Selectivity profiling : Compare activity against related kinases (e.g., JAK3, EGFR) to confirm specificity .
- Dose-response curves : Use concentrations spanning 0.01–100 nM to capture dynamic range .
Q. How should researchers address batch-to-batch variability in BTK inhibitor 27?
- Purity verification : Use HPLC/MS to confirm ≥95% purity.
- Bioactivity validation : Re-test each batch in a standardized kinase assay (e.g., IC50 ≤ 0.2 nM for BTK).
- Storage conditions : Store at -20°C in desiccated form to prevent hydrolysis .
Advanced Research Questions
Q. How does BTK inhibitor 27 overcome resistance mutations (e.g., C481S) observed with covalent BTK inhibitors?
BTK inhibitor 27’s reversible binding may circumvent resistance caused by C481 mutations, which disrupt covalent bonding in inhibitors like Ibrutinib. Preliminary data suggest it retains efficacy in C481S-mutant BTK cell lines, though structural modeling is needed to confirm binding interactions. Compare with inhibitors like BTK-IN-16, which targets both wild-type and C481S mutants .
Q. What are optimal in vivo models for studying BTK inhibitor 27’s pharmacokinetics and efficacy?
- Xenograft models : Use human B-cell lymphoma (e.g., Ramos) transplanted into NSG mice.
- Dosing regimens : Administer orally at 10 mg/kg daily; monitor plasma concentrations via LC-MS to maintain levels above 2 nM (hWB IC50) .
- Biomarkers : Measure BTK occupancy in splenic B-cells using activity-based probes .
Q. Can BTK inhibitor 27 synergize with BCL2 inhibitors (e.g., Venetoclax) in dual-targeted therapy?
Preclinical data show that combining BTK inhibitor 27 with BCL2 inhibitors enhances apoptosis in chronic lymphocytic leukemia (CLL) cells. Design experiments using:
- Synergy scoring : Calculate combination indices (CI) via Chou-Talalay method.
- Resistance models : Test in co-cultures with stromal cells to mimic microenvironmental protection .
Data Contradictions and Resolution Strategies
Q. How should researchers reconcile discrepancies in reported IC50 values across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, cell type). Mitigate by:
- Standardizing protocols : Use consistent ATP levels (e.g., 1 mM) and cell lines (e.g., primary human B-cells).
- Cross-validation : Compare results with orthogonal assays (e.g., phospho-BTK flow cytometry vs. kinase activity) .
Methodological Tables
Q. Table 1: Comparative Profile of BTK Inhibitors
| Inhibitor | IC50 (BTK) | Mechanism | Key Off-Targets | Clinical Stage |
|---|---|---|---|---|
| BTK inhibitor 27 | 0.11 nM | Reversible | None reported | Preclinical |
| Ibrutinib | 0.5 nM | Covalent (C481) | EGFR, ITK | Approved |
| NX-2127 | 1.3 nM | Proteasomal degrader | T-cell activation | Phase 1 |
| RN486 | 4 nM | Covalent | JAK3 | Phase 2 |
Q. Table 2: Recommended Assays for BTK Inhibitor 27 Characterization
| Assay Type | Protocol Summary | Key Metrics |
|---|---|---|
| Kinase Inhibition | TR-FRET assay with recombinant BTK | IC50, Ki |
| Cellular Activity | CD69 expression in hWB | IC50 = 2 nM |
| Selectivity Screen | Eurofins KinaseProfiler™ panel (100+ kinases) | S(10) score ≥ 0.01 |
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
